molecular formula C3H10NO4P B14702779 1-Hydroxy-2-aminoisopropylphosphonic acid CAS No. 22402-92-2

1-Hydroxy-2-aminoisopropylphosphonic acid

Cat. No.: B14702779
CAS No.: 22402-92-2
M. Wt: 155.09 g/mol
InChI Key: YSLOAABVDIJCBL-UHFFFAOYSA-N
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Description

1-Hydroxy-2-aminoisopropylphosphonic acid is a phosphonic acid derivative characterized by the presence of both hydroxyl and amino functional groups attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-2-aminoisopropylphosphonic acid can be synthesized through the reduction of O,O-dialkyl-1-hydroxy-2-nitroisopropylphosphonates, followed by hydrolysis. The reduction step typically involves the use of reducing agents such as hydrogen in the presence of a catalyst or other suitable reducing agents . The hydrolysis step is carried out under acidic or basic conditions to yield the desired amino derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-aminoisopropylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-hydroxy-2-aminoisopropylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, including antimicrobial activity and modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-2-aminoisopropylphosphonic acid is unique due to its specific combination of hydroxyl and amino groups attached to a phosphonic acid backbone. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

22402-92-2

Molecular Formula

C3H10NO4P

Molecular Weight

155.09 g/mol

IUPAC Name

(1-amino-2-hydroxypropan-2-yl)phosphonic acid

InChI

InChI=1S/C3H10NO4P/c1-3(5,2-4)9(6,7)8/h5H,2,4H2,1H3,(H2,6,7,8)

InChI Key

YSLOAABVDIJCBL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(O)P(=O)(O)O

Origin of Product

United States

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